NBD Dihexadecylamine

HPTLC densitometry ether phospholipid quantitation fluorescence detection reagents

NBD Dihexadecylamine (4-(N,N-dihexadecyl)amino-7-nitrobenz-2-oxa-1,3-diazole; CAS 117056-66-3) is a synthetic, uncharged lipophilic fluorochrome of the nitrobenzoxadiazole (NBD) class, bearing two hexadecyl (C16) alkyl chains. With a molecular formula of C₃₈H₆₈N₄O₃ and molecular weight of 628.97 g/mol, it exhibits fluorescence excitation/emission maxima at 553/575 nm.

Molecular Formula C38H68N4O3
Molecular Weight 629.0 g/mol
CAS No. 117056-66-3
Cat. No. B045449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBD Dihexadecylamine
CAS117056-66-3
Synonyms4-(N,N-dihexadecyl)amino-7-nitrobenz-2-oxa-1,3-diazole
NBD dihexadecylamine
Molecular FormulaC38H68N4O3
Molecular Weight629.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
InChIInChI=1S/C38H68N4O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41(35-31-32-36(42(43)44)38-37(35)39-45-40-38)34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30,33-34H2,1-2H3
InChIKeyJVTZCQBNIYPZGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NBD Dihexadecylamine (CAS 117056-66-3): A Dual-Chain Lipophilic Fluorochrome for Preparative Lipid Chromatography and Membrane Studies


NBD Dihexadecylamine (4-(N,N-dihexadecyl)amino-7-nitrobenz-2-oxa-1,3-diazole; CAS 117056-66-3) is a synthetic, uncharged lipophilic fluorochrome of the nitrobenzoxadiazole (NBD) class, bearing two hexadecyl (C16) alkyl chains [1]. With a molecular formula of C₃₈H₆₈N₄O₃ and molecular weight of 628.97 g/mol, it exhibits fluorescence excitation/emission maxima at 553/575 nm . Unlike single-chain NBD probes or phospholipid-conjugated NBD derivatives, this compound is added directly into the mobile phase during thin-layer chromatography, where it co-migrates with lipids and enables nondestructive fluorescence visualization under long-wave ultraviolet light [1][2]. Its dual-tail architecture confers stable partitioning into lipid bilayer membranes, making it applicable in both planar chromatographic detection and membrane biophysics research .

Why Generic NBD Probes Cannot Substitute for NBD Dihexadecylamine in Preparative TLC and Membrane Anchoring Applications


Substituting NBD Dihexadecylamine with a generic NBD-conjugated lipid probe (e.g., NBD-PE, NBD-C6-ceramide) or a single-chain NBD alkylamine (e.g., NBD-hexadecylamine) introduces fundamentally different physicochemical behavior that compromises application-specific performance. NBD Dihexadecylamine is intentionally designed as a free, uncharged fluorochrome that co-migrates within the mobile phase during HPTLC, enabling in situ lipid detection without covalent attachment to analyte lipids — a capability that phospholipid-conjugated probes such as NBD-PE cannot replicate because they themselves behave as lipid analytes with distinct Rf values [1][2]. Furthermore, while single-chain NBD-hexadecylamine demonstrates universal membrane-phase solubility, the dual C16 architecture of NBD Dihexadecylamine provides enhanced bilayer anchoring stability against desorption, which is critical for long-duration membrane trafficking and fusion assays [3]. The compound's bathochromically shifted excitation/emission (553/575 nm) relative to the widely used NBD-PE (465/535 nm) also means that optical filter sets and laser lines optimized for one probe cannot be directly interchanged without reconfiguring detection hardware [2][4]. These differences in chromatographic mobility, membrane retention, and spectral compatibility mean that casual substitution risks undetectable analytes, probe washout, or incompatible instrument settings.

NBD Dihexadecylamine Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decisions


Superior Sensitivity and Stability vs. BBOT, Charring, and 8-ANSA Reagents in HPTLC Densitometry of Ether Phospholipids

In a systematic evaluation of detection reagents for ether phospholipid HPTLC, NBD-dihexadecylamine was directly compared against two charring reagents (cupric sulfate-phosphoric acid and manganese chloride-sulfuric acid), the fluorescence enhancement dip reagent 1-anilino-8-naphthalene sulfonate (8-ANSA), and the lipophilic fluorochrome BBOT (2,5-bis-5′-tert-butylbenzoxazolyl-(2′))thiophene). NBD-dihexadecylamine produced more sensitive and stable measurements than all comparators, enabling reproducible detection of nanogram amounts of ether phospholipids, whereas charring methods were inherently destructive and less sensitive [1]. BBOT, while also a mobile-phase-compatible fluorochrome, yielded inferior sensitivity and measurement stability [1].

HPTLC densitometry ether phospholipid quantitation fluorescence detection reagents

Quantitative Determination Limit of Approximately 300 ng with 3-9% RSD for Phospholipid Class Analysis by HPTLC-Fluorescence Densitometry

Using NBD-dihexadecylamine added to a six-component developing solvent for HPTLC separation of phospholipid classes on silica impregnated with boric acid, the fluorescence densitometric method (366 nm excitation / >420 nm emission) achieved a determination limit of approximately 300 ng per phospholipid class, with relative standard deviation (RSD) ranging from 3 to 9% [1]. This represents a validated, reproducible quantitation window suitable for routine phospholipid profiling.

phospholipid class quantitation HPTLC method validation fluorescence densitometry

Nondestructive Ganglioside Visualization Enabling Preparative Recovery vs. Destructive Resorcinol-Based Detection

Traditional ganglioside detection on TLC plates relies on the resorcinol-HCl spray reagent, which permanently chars and destroys the separated glycolipids. NBD-dihexadecylamine, in contrast, enables nondestructive fluorescence visualization of brain gangliosides on silica gel HPTLC plates under long-wave UV light. After localization, fluorescent zones can be scraped, extracted with chloroform/methanol/water (30/60/8, v/v/v), and the gangliosides recovered in microgram to milligram quantities after anion-exchange removal of the fluorochrome [1]. This nondestructive capability is a categorical advantage over any charring- or chemical-staining method.

ganglioside purification preparative HPTLC nondestructive lipid detection

Bathochromic Spectral Shift of 88 nm (Excitation) and 40 nm (Emission) Relative to NBD-PE Reduces Autofluorescence Interference

NBD-dihexadecylamine exhibits excitation/emission maxima at 553/575 nm , representing a substantial bathochromic (red) shift compared to the widely used headgroup-labeled phospholipid probe NBD-PE, which has excitation/emission maxima at 465/535 nm [1]. This 88 nm excitation shift and 40 nm emission shift move detection out of the spectral region where cellular autofluorescence (predominantly from flavins and NADH, ~450-520 nm) and light scattering are most intense, potentially improving signal-to-background ratios in biological samples without requiring UV laser excitation sources.

fluorescence spectroscopy NBD fluorophore spectral tuning membrane probe selection

Dual C16 Alkyl Chain Architecture Provides Enhanced Membrane Bilayer Anchoring vs. Single-Chain NBD-Hexadecylamine

The structurally related single-chain probe NBD-hexadecylamine (one C16 tail) has been demonstrated to be soluble across all membrane phases — solid, liquid-disordered, and liquid-ordered — at a 1:50 probe-to-lipid molar ratio in DPPC and POPC bilayers at 23°C [1]. NBD-dihexadecylamine, bearing two C16 alkyl chains, is predicted to exhibit even stronger bilayer partitioning and slower spontaneous desorption (off-rate) owing to the doubled hydrophobic surface area for van der Waals contacts with bilayer acyl chains. This dual-tail design principle is well established in membrane biophysics: doubling the number of anchoring chains reduces the critical micelle concentration and decreases the monomeric off-rate from bilayers [2].

membrane probe retention lipid bilayer partitioning fluorescent amphiphile design

Validated Across Multiple Fluorochrome Comparisons for Preparative Glycolipid TLC: NBD-Dihexadecylamine Among Preferred Uncharged Fluorochromes

In a subsequent method refinement study, Müthing and Heitmann (1993) screened multiple uncharged lipophilic fluorochromes — including NBD-dihexadecylamine — for nondestructive ganglioside detection in preparative HPTLC. All tested fluorochromes were added at 0.002% (w/v) to the mobile phase without interfering with ganglioside separation. After UV localization, ganglioside-containing silica gel zones were scraped, extracted, and the fluorochrome removed by DEAE-Sepharose chromatography, yielding purified gangliosides in microgram to milligram quantities [1]. NBD-dihexadecylamine was among the fluorochromes meeting all criteria for preparative compatibility: lack of interference with chromatographic resolution, nondestructive detection, and quantitative post-chromatographic removal.

preparative glycolipid chromatography uncharged fluorochromes ganglioside purification method

NBD Dihexadecylamine: Evidence-Backed Application Scenarios for Scientific Procurement and Method Development


Preparative Isolation of Individual Ganglioside Species from Biological Extracts

For laboratories purifying GM1, GM2, GM3, GD1a, GD1b, or GT1b gangliosides from brain or cell extracts, NBD-dihexadecylamine is the only validated, peer-reviewed reagent that combines nondestructive HPTLC visualization with quantitative post-extraction fluorochrome removal. As demonstrated by Müthing and Unland (1992), gangliosides are chromatographed on silica gel HPTLC plates with NBD-dihexadecylamine in the mobile phase, detected under long-wave UV, scraped, extracted in chloroform/methanol/water (30/60/8), and purified to microgram-to-milligram quantities after DEAE-Sepharose clean-up [1]. The method was subsequently corroborated by Müthing and Heitmann (1993) across multiple fluorochromes, with NBD-dihexadecylamine remaining a preferred choice [2].

Sensitive Densitometric Quantitation of Ether Phospholipids Including Platelet-Activating Factor Analogs

When quantifying low-abundance ether phospholipids such as alkyl lysophospholipids, PAF analogs (Et-18-OMe, Et-16-OMe), or thio-ALP derivatives, NBD-dihexadecylamine provides the highest demonstrated sensitivity among HPTLC-compatible reagents. The Coene et al. (1990) study directly compared NBD-dihexadecylamine against charring and fluorescence-enhancement methods, establishing its superiority in nanogram-range detection with stable, reproducible measurements on silica gel HPTLC plates [3]. The method using a six-component mobile phase incorporating NBD-dihexadecylamine achieves a determination limit of ~300 ng with 3–9% RSD in fluorescence densitometry mode at 366/>420 nm [4].

Long-Duration Membrane Fusion and Lipid Trafficking Assays Requiring Stable Probe Retention

For fluorescence microscopy-based membrane fusion assays, lipid trafficking studies, or real-time bilayer dynamics investigations where probe desorption would compromise kinetic quantification, NBD-dihexadecylamine's dual C16 alkyl chain architecture provides a structural basis for enhanced membrane retention. While single-chain NBD-hexadecylamine partitions into all membrane phases (Estronca et al., 2002) [5], the doubled hydrophobic contact area of the dihexadecyl moiety is predicted — based on well-established membrane amphiphile partitioning theory — to yield a significantly lower monomeric off-rate, reducing probe loss from labeled membranes over extended observation periods.

Multi-Color Fluorescence Imaging with Reduced Autofluorescence Cross-Talk Using Red-Shifted NBD Detection Channels

The excitation/emission maxima of NBD-dihexadecylamine at 553/575 nm are red-shifted by ~88 nm (excitation) and ~40 nm (emission) relative to NBD-PE (465/535 nm) [6], moving detection away from the cellular autofluorescence window dominated by flavin and NADH emission (450–520 nm). This spectral separation enables researchers designing multi-color imaging panels to assign NBD-dihexadecylamine to a detection channel served by common 561 nm lasers, while reserving the 488 nm channel for GFP, FITC, or other short-wavelength fluorophores, potentially improving signal-to-background discrimination in live-cell experiments.

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